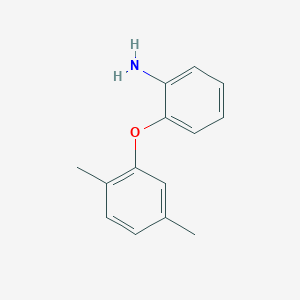

2-(2,5-Dimethylphenoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,5-Dimethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, and an aniline group attached to the phenoxy ring. This compound is primarily used in scientific research and has various applications in different fields.

Vorbereitungsmethoden

The synthesis of 2-(2,5-Dimethylphenoxy)aniline can be achieved through several synthetic routes. One common method involves the reduction of 1-nitro-2-phenoxybenzene derivatives using 5% palladium on activated carbon and hydrazine hydrate in ethanol at room temperature for 4 hours . The reaction mixture is then filtered to remove the palladium on carbon, and the filtrate is extracted with ethyl acetate. The organic layer is concentrated under reduced pressure, and the residue is purified by column chromatography using a petroleum ether and ethyl acetate mixture as the eluent .

Analyse Chemischer Reaktionen

2-(2,5-Dimethylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-(2,5-Dimethylphenoxy)aniline has diverse applications in scientific research, including:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Materials Science: It is employed in the development of advanced materials with specific properties.

Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Wirkmechanismus

The mechanism of action of 2-(2,5-Dimethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. For example, in antimicrobial studies, it has been shown to interact with bacterial cell division proteins, inhibiting their function and leading to bacterial cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-(2,5-Dimethylphenoxy)aniline can be compared with other similar compounds such as:

2-Phenoxyaniline: Lacks the methyl groups at the 2 and 5 positions, which can affect its reactivity and properties.

2-(2,4-Dimethylphenoxy)aniline: Has methyl groups at different positions, leading to variations in its chemical behavior and applications.

2-(2,6-Dimethylphenoxy)aniline: Another positional isomer with different properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and suitability for various applications.

Biologische Aktivität

2-(2,5-Dimethylphenoxy)aniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a dimethylphenoxy group attached to an aniline backbone, which may influence its interaction with biological systems.

- Molecular Formula : C13H15NO

- Molecular Weight : 201.27 g/mol

- Structural Characteristics : The compound features a phenoxy group with two methyl substituents at the 2 and 5 positions, enhancing its lipophilicity and potentially affecting its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

1. Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways.

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in significant cell death in breast cancer (MCF-7) and leukemia (HL-60) cell lines, with IC50 values indicating effective concentrations for therapeutic use.

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

- Research Findings : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability, supporting its use as a lead compound for developing new antibiotics.

The biological activity of this compound is believed to stem from its ability to interact with specific proteins and enzymes involved in crucial cellular processes:

- Protein Interaction : The compound may bind to proteins involved in apoptosis regulation, influencing their activity and leading to programmed cell death.

- Enzyme Inhibition : It potentially inhibits key enzymes that are critical for cancer cell survival and proliferation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-Chloro-4-(2,5-dimethylphenoxy)aniline | C13H14ClN | Contains a chloro group | Exhibits antiplasmodial activity |

| 4-Chloro-2,5-dimethoxyaniline | C13H14ClN | Contains methoxy groups | Anticancer properties |

| 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline | C14H13ClF3N | Enhanced lipophilicity | Potentially more potent than others |

Eigenschaften

IUPAC Name |

2-(2,5-dimethylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-7-8-11(2)14(9-10)16-13-6-4-3-5-12(13)15/h3-9H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIKPEMBANVXCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.